molecular formula C8H5N3O5 B090875 2-Methoxy-3,5-dinitrobenzonitrile CAS No. 19019-04-6

2-Methoxy-3,5-dinitrobenzonitrile

Katalognummer B090875
CAS-Nummer: 19019-04-6
Molekulargewicht: 223.14 g/mol
InChI-Schlüssel: BKJAXBDANXXYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3,5-dinitrobenzonitrile (MDBN) is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MDBN is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the fields of chemistry, biology, and medicine.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile is based on its ability to react with primary amines. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the nitrile group in this compound. This results in the formation of a yellow complex, which can be easily detected by UV-Vis spectroscopy.
Biochemical and Physiological Effects
This compound is not known to have any specific biochemical or physiological effects. However, its ability to react with primary amines can be utilized in various biochemical and physiological assays.

Vorteile Und Einschränkungen Für Laborexperimente

2-Methoxy-3,5-dinitrobenzonitrile has several advantages as a reagent for the detection of primary amines. It is relatively stable and can be easily synthesized in large quantities. Its yellow color makes it easy to detect, and its reaction with primary amines is specific and selective. However, this compound has some limitations, including its insolubility in water and its potential toxicity.

Zukünftige Richtungen

2-Methoxy-3,5-dinitrobenzonitrile has potential applications in various fields, including chemistry, biology, and medicine. Some possible future directions for research on this compound include:
1. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
2. Studying the mechanism of action of this compound in more detail to better understand its reactivity with primary amines.
3. Exploring new applications of this compound in the detection of primary amines, such as in the analysis of food and environmental samples.
4. Investigating the potential use of this compound as a diagnostic tool for diseases that involve abnormal levels of primary amines, such as cancer.
5. Developing new derivatives of this compound with improved properties, such as increased solubility and lower toxicity.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its ability to react with primary amines makes it a useful reagent for the detection of amino acids, peptides, and proteins. Further research on this compound could lead to new developments in chemistry, biology, and medicine.

Synthesemethoden

2-Methoxy-3,5-dinitrobenzonitrile can be synthesized through the reaction of 2-methoxy-3,5-dinitrobenzoyl chloride with sodium cyanide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. This synthesis method is relatively simple and efficient, making it a popular choice for producing this compound in large quantities.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3,5-dinitrobenzonitrile has been widely used in scientific research as a reagent for the detection of primary amines. It reacts with primary amines to form a yellow complex, which can be easily detected by UV-Vis spectroscopy. This property of this compound has been utilized in various applications, including the detection of amino acids, peptides, and proteins.

Eigenschaften

CAS-Nummer

19019-04-6

Molekularformel

C8H5N3O5

Molekulargewicht

223.14 g/mol

IUPAC-Name

2-methoxy-3,5-dinitrobenzonitrile

InChI

InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3

InChI-Schlüssel

BKJAXBDANXXYKI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N

Kanonische SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N

Andere CAS-Nummern

19019-04-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.